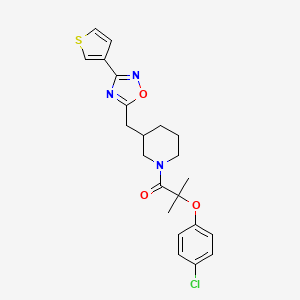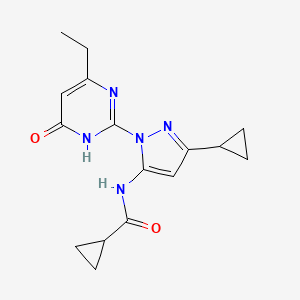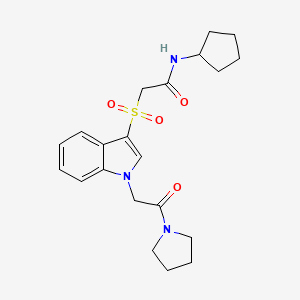![molecular formula C22H22ClFN4O2S B2861568 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216993-29-1](/img/structure/B2861568.png)
4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride” appears to be a complex organic molecule. It contains several functional groups including a cyano group (-CN), a benzamide group, a fluorobenzo[d]thiazol-2-yl group, and a morpholinopropyl group. The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that its synthesis would involve several steps, each introducing a different functional group. The synthesis could potentially involve techniques such as nucleophilic substitution, condensation reactions, and amide bond formation.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzamide and fluorobenzo[d]thiazol-2-yl groups are aromatic, which could contribute to the compound’s stability and potentially its reactivity. The morpholinopropyl group could introduce steric hindrance and affect the compound’s solubility and reactivity.Chemical Reactions Analysis
Again, without specific experimental data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the cyano group could make it susceptible to reactions such as hydrolysis or reduction. The amide group could potentially undergo hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the cyano and amide groups could affect its polarity and therefore its solubility in different solvents. The fluorobenzo[d]thiazol-2-yl group could potentially affect its photophysical properties.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Several studies have synthesized compounds with structural similarities to 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, demonstrating significant antimicrobial and antifungal activities. For instance, compounds derived from fluoro substituted sulphonamide benzothiazole and morpholine have been evaluated for their antimicrobial efficacy, showing promising results against various bacterial and fungal strains (Jagtap et al., 2010). Similarly, fluorine-containing thiadiazolotriazinones have been synthesized and screened for antibacterial activities, highlighting the role of fluorine and related structures in enhancing antimicrobial properties (Holla et al., 2003).
Anticancer Activity
Research into benzothiazole derivatives, including those with morpholine groups, has uncovered potential anticancer activities. A study on 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives revealed interesting anticancer activities against specific cell lines, suggesting that similar structures could be explored for their antitumor potential (Nowak et al., 2014).
Sensor Applications
Benzothiazole and morpholine structures have also been integrated into fluorescent sensors for detecting metal ions, showcasing the versatility of these functional groups in creating sensitive and selective detection systems (Suman et al., 2019). This indicates potential research applications in environmental monitoring and bioanalytical assays.
Safety And Hazards
Without specific safety data, it’s difficult to comment on the potential hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. Always consult a qualified chemist or chemical engineer when working with unknown compounds.
Eigenschaften
IUPAC Name |
4-cyano-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S.ClH/c23-18-6-7-19-20(14-18)30-22(25-19)27(9-1-8-26-10-12-29-13-11-26)21(28)17-4-2-16(15-24)3-5-17;/h2-7,14H,1,8-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIJKVZCJUNRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)


![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)

![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2861496.png)
![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)
![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)


![3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2861504.png)
